3-Pentyn-2-ol

Catalog No.
S580779
CAS No.
27301-54-8
M.F
C5H8O
M. Wt
84.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Pentyn-2-ol

CAS Number

27301-54-8

Product Name

3-Pentyn-2-ol

IUPAC Name

pent-3-yn-2-ol

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

InChI

InChI=1S/C5H8O/c1-3-4-5(2)6/h5-6H,1-2H3

InChI Key

HJFRLXPEVRXBQZ-UHFFFAOYSA-N

SMILES

CC#CC(C)O

Synonyms

(R)-3-pentyn-2-ol, 3-pentyn-2-ol

Canonical SMILES

CC#CC(C)O

The exact mass of the compound 3-Pentyn-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Pentyn-2-ol (CAS 27301-54-8) is a secondary, internal propargylic alcohol characterized by its C5H8O framework, featuring an internal alkyne flanked by a methyl group and a secondary hydroxyl-bearing ethylidene moiety. In industrial and advanced laboratory procurement, it is primarily sourced as a rigid, stereodefined building block for complex natural product synthesis and as a precursor for Ireland-Claisen and Meyer-Schuster rearrangements [1]. Unlike terminal or primary propargylic alcohols, its internal triple bond and adjacent chiral center offer distinct steric and electronic properties, enabling highly selective semihydrogenation to (Z)-allylic alcohols and serving as a robust substrate for enzymatic kinetic resolution [2].

Procuring a cheaper or more common analog, such as propargyl alcohol or 1-pentyn-3-ol, fundamentally alters the downstream reaction trajectory and introduces severe process liabilities. Propargyl alcohol lacks a stereocenter, rendering it useless for asymmetric synthesis, and its acid-catalyzed rearrangement products are notoriously unstable and prone to uncontrolled polymerization [1]. Substituting with the terminal alkyne isomer, 1-pentyn-3-ol, introduces critical chemoselectivity issues; terminal alkynes are highly susceptible to unwanted Glaser homocoupling in the presence of copper and exhibit significantly higher rates of over-reduction to alkanes during catalytic semihydrogenation [2]. Consequently, substituting 3-pentyn-2-ol compromises both stereocontrol and chemoselectivity, leading to complex purification bottlenecks and lower overall yields in multistep syntheses.

High-Yield Enantiomeric Resolution via Microbial Stereoinversion

3-Pentyn-2-ol is an exceptionally privileged substrate for biocatalytic resolution. Using whole cells of Nocardia fusca AKU 2123, racemic 3-pentyn-2-ol undergoes a highly efficient stereoinversion to yield (R)-3-pentyn-2-ol with 98.7% enantiomeric excess (ee) at a 70.4% molar yield [1]. In contrast, simpler primary alcohols like propargyl alcohol cannot be resolved, and bulkier terminal alkynes often exhibit drastically lower E-values (frequently E < 20) in similar lipase or dehydrogenase systems due to suboptimal active-site binding [2].

Evidence DimensionEnantiomeric excess (ee) and yield in biocatalytic stereoinversion
Target Compound Data98.7% ee, 70.4% yield (Nocardia fusca)
Comparator Or BaselinePropargyl alcohol: 0% ee (achiral); Bulkier terminal alkynes: typically E-values < 20
Quantified Difference>98% ee with >70% yield vs. unresolvable or low-selectivity alternatives
ConditionsWhole cell Nocardia fusca AKU 2123, 350 mM potassium phosphate buffer (pH 8.0), 140 h incubation

Enables the procurement of highly pure chiral building blocks for pharmaceutical synthesis without the massive solvent and time costs associated with chiral chromatography.

Superior Z-Alkene Selectivity During Semihydrogenation

The internal alkyne of 3-pentyn-2-ol allows for highly controlled semihydrogenation to (Z)-3-penten-2-ol. Utilizing Lindlar's catalyst or modified Pd/C systems, 3-pentyn-2-ol achieves >95% selectivity for the Z-alkene with minimal over-reduction [1]. When terminal alkynes such as 1-pentyn-3-ol are subjected to the same catalytic hydrogenation conditions, the lack of steric hindrance at the terminal carbon leads to rapid over-reduction, frequently yielding >15-20% of the fully saturated alkane byproduct [2].

Evidence DimensionSelectivity for semihydrogenated product (alkene vs. alkane)
Target Compound Data>95% Z-alkene selectivity
Comparator Or Baseline1-Pentyn-3-ol (terminal): Significant over-reduction (>15-20% alkane formation)
Quantified DifferenceNear-quantitative alkene selectivity for the internal alkyne vs. substantial alkane contamination for the terminal alkyne
ConditionsHydrogenation over Lindlar's catalyst or Pd/C in alcoholic solvent

Prevents yield loss and eliminates the need for difficult alkene/alkane chromatographic separations in downstream processing.

Generation of Bench-Stable α,β-Unsaturated Carbonyls

Under gold(I) or acid catalysis, 3-pentyn-2-ol undergoes a Meyer-Schuster rearrangement to cleanly form 3-penten-2-one, a stable, processable α,β-unsaturated ketone[1]. In stark contrast, the rearrangement of the baseline comparator, propargyl alcohol, yields acrolein—a highly toxic, volatile (boiling point 53 °C), and fiercely reactive aldehyde that spontaneously polymerizes if not strictly stabilized [2]. The presence of the internal methyl group and secondary alcohol in 3-pentyn-2-ol completely mitigates these handling hazards.

Evidence DimensionRearrangement product stability and handling safety
Target Compound DataYields 3-penten-2-one (stable, easily handled Michael acceptor)
Comparator Or BaselinePropargyl alcohol: Yields acrolein (highly toxic, volatile, prone to explosive polymerization)
Quantified DifferenceFormation of a bench-stable enone vs. a hazardous, unstable aldehyde
ConditionsAu(I) or acid-catalyzed Meyer-Schuster rearrangement

Provides a dramatically safer, scalable route to α,β-unsaturated carbonyls without requiring specialized containment or immediate in-situ trapping.

Orthogonality in Palladium Cross-Coupling Environments

A critical procurement advantage of 3-pentyn-2-ol is its internal alkyne structure, which renders it completely inert to standard terminal-alkyne cross-coupling conditions (e.g., Sonogashira) and oxidative Glaser homocoupling [1]. If a buyer mistakenly procures 1-pentyn-3-ol for a multi-step synthesis involving Pd/Cu catalysis elsewhere on the molecule, the terminal alkyne will rapidly undergo unwanted homocoupling or cross-coupling, destroying the starting material [2]. 3-Pentyn-2-ol acts as a naturally protected alkyne in these environments.

Evidence DimensionSusceptibility to Glaser homocoupling under Pd/Cu catalysis
Target Compound Data0% homocoupling (inert)
Comparator Or Baseline1-Pentyn-3-ol: Rapid homocoupling/degradation
Quantified DifferenceComplete preservation of the alkyne vs. rapid consumption in side reactions
ConditionsStandard Pd/Cu-catalyzed cross-coupling environments (e.g., presence of CuI, amine base, O2 trace)

Allows chemists to perform complex, multi-step organometallic functionalizations on other parts of the molecule without needing to add and remove alkyne protecting groups.

Enantioselective Natural Product Synthesis (e.g., Adda, Kendomycin)

Directly leveraging the >98% ee achievable via enzymatic resolution and its precise Z-selective semihydrogenation, 3-pentyn-2-ol serves as a highly effective starting material for synthesizing complex chiral fragments like the C1a-C10 fragment of kendomycin or the Adda amino acid[1].

Safe Precursor for Substituted Enones

Utilizing the Meyer-Schuster rearrangement, it serves as a safe, scalable industrial precursor to 3-penten-2-one, avoiding the extreme toxicity and polymerization risks associated with acrolein derived from propargyl alcohol [2].

Stereocontrolled Ireland-Claisen Rearrangements

The secondary alcohol can be acylated and subjected to Ireland-Claisen rearrangement. The internal alkyne sterics dictate the enolate geometry, allowing for highly predictable transfer of chirality to form complex alpha-substituted carboxylic acids, a pathway impossible with primary propargylic alcohols [3].

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

3-pentyn-2-ol

Dates

Last modified: 08-15-2023

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